N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide
Description
N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-chlorophenyl group at the nitrogen atom and a (2,6-dichlorobenzyl)oxyimino moiety at the third carbon.
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c17-11-4-6-12(7-5-11)21-16(22)8-9-20-23-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKUUXURDDIDO-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates chlorophenyl and dichlorobenzyl moieties, which are often associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17Cl2N3O2
- Molecular Weight : 392.25 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a propanamide backbone with a chlorophenyl group and a dichlorobenzyl ether, which may contribute to its interaction with biological targets. The presence of halogen atoms (chlorine) often enhances lipophilicity and can affect the compound's binding affinity to various receptors.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorophenyl compounds have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that this compound could possess similar properties, potentially acting through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer activity of related compounds. For example, derivatives containing chlorophenyl groups have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Preliminary data suggest that this compound may also exhibit such properties, warranting further investigation into its mechanism of action against specific cancer types.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit protein kinases or other enzymes critical for cell growth and division.
Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial efficacy of various chlorophenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity in Cell Lines
A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported significant inhibition of cell proliferation at micromolar concentrations, with further analysis revealing induction of apoptosis through caspase activation pathways.
Study 3: Mechanistic Insights
Mechanistic studies utilizing molecular docking simulations have suggested that this compound may bind to specific targets involved in cancer progression. These findings provide a basis for further exploration into its therapeutic applications.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylpropanamides
a. N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide ()
- Structural Difference : Bromine replaces chlorine at the para position of the phenyl ring.
- Implications: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter intermolecular interactions (e.g., van der Waals forces) and bioavailability.
b. Propanil (N-(3,4-dichlorophenyl)propanamide) ()
- Structural Difference: Lacks the oxyimino and 2,6-dichlorobenzyl groups; instead, it has a simpler dichlorophenyl substitution.
- Application: Widely used as a herbicide. The absence of the oxyimino group likely reduces steric hindrance, enabling efficient interaction with acetolactate synthase in plants. This highlights how structural simplification can optimize agrochemical activity .
Pharmacologically Active Propanamides
a. Taranabant ()
- Structure: Features a complex substituent pattern, including a trifluoromethylpyridinyl group and a cyanophenyl moiety.
- Pharmacology: Cannabinoid-1 receptor antagonist used for obesity treatment (CAS 701977-09-5). The trifluoromethyl group enhances metabolic stability, while the cyano group contributes to receptor binding affinity. In contrast, the target compound’s dichlorobenzyl group may prioritize interactions with different biological targets, such as cytochrome P450 enzymes or peroxisome proliferator-activated receptors .
Crystallographic and Physicochemical Comparisons
3-Chloro-N-(4-methoxyphenyl)propanamide ()
- Structural Features : Methoxy group at the para position (electron-donating) vs. chlorine (electron-withdrawing) in the target compound.
- Crystal Packing : The methoxy derivative exhibits classical N–H···O hydrogen bonds and C–H···O contacts, forming chains along the crystallographic a-axis. In contrast, the target compound’s 2,6-dichlorobenzyl group may introduce steric effects, disrupting such packing and favoring alternate hydrogen-bonding motifs. This could influence solubility and melting points .
Data Table: Structural and Functional Comparison
Key Research Findings
- Halogen Effects : Chlorine substituents enhance electrophilicity and binding to electron-rich biological targets (e.g., enzymes), while bromine may improve pharmacokinetic properties .
- Therapeutic Potential: Structural parallels with Taranabant suggest possible utility in metabolic disorders, though further in vitro studies are needed to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
